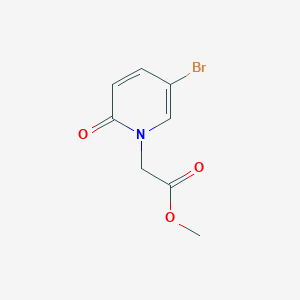

methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(5-bromo-2-oxopyridin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8(12)5-10-4-6(9)2-3-7(10)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMOARQLMCGDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate" chemical properties

An In-Depth Technical Guide to Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated pyridinone derivative that serves as a versatile and valuable building block in modern organic synthesis. Its unique structural features, including a reactive ester moiety, a pyridinone core amenable to modification, and a bromine atom positioned for cross-coupling reactions, make it an attractive intermediate for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential reactivity and applications, particularly within the domains of medicinal chemistry and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries seeking to leverage this compound in their synthetic endeavors.

Nomenclature and Structure Elucidation

The structural identity of a chemical compound is the foundation of its scientific utility. Precise nomenclature and a clear understanding of its architecture are paramount for reproducibility and communication in research.

Systematic Name: this compound Synonyms: Methyl 2-(5-bromo-2(1H)-pyridinon-1-yl)acetate CAS Number: 1040020-44-7[1] Molecular Formula: C₈H₈BrNO₃[1] Molecular Weight: 246.06 g/mol [1]

The core of the molecule is a 2-pyridone ring, which is the more stable tautomer of 2-hydroxypyridine. This tautomerism is a critical feature of the parent scaffold, 5-bromo-2-hydroxypyridine.[2][3][4] The structure features a bromine atom at the C-5 position and a methyl acetate group connected to the ring via the nitrogen atom, confirming its classification as an N-alkylated pyridinone.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that while fundamental identifiers are well-documented, experimental data such as melting point and boiling point are not widely available in public literature, indicating a need for empirical characterization by end-users.

| Property | Value | Source |

| CAS Number | 1040020-44-7 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | White to off-white solid (Typical) | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, CH₂Cl₂) | Inferred |

Synthesis and Purification

Retrosynthetic Analysis & Mechanistic Insight

The most logical and efficient synthesis of the target compound is via a direct N-alkylation of the 5-bromo-2-hydroxypyridine precursor. The 2-pyridone system possesses an ambident nucleophilic character, with potential reaction sites at both the nitrogen and the exocyclic oxygen. However, N-alkylation is generally favored, and reaction conditions can be optimized to ensure high selectivity.[5]

The choice of a suitable base and solvent is critical. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyridone, generating the nucleophilic pyridinide anion. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base without interfering with the nucleophile, thus promoting the Sₙ2 reaction. The electrophile, methyl bromoacetate, is chosen for its high reactivity.

Sources

An In-depth Technical Guide to Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate (CAS 1040020-44-7)

This guide provides a comprehensive technical overview of methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate, a key intermediate in contemporary medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and potential applications of this versatile pyridinone derivative.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in the design of novel therapeutics.[1] this compound, with its strategic placement of a bromine atom for further functionalization and an ester moiety for derivatization, serves as a valuable building block for accessing a diverse chemical space in the pursuit of new drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1040020-44-7 | [2][3] |

| Molecular Formula | C₈H₈BrNO₃ | - |

| Molecular Weight | 246.06 g/mol | - |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred |

Synthesis of this compound

The most direct and logical synthetic route to this compound is the N-alkylation of 5-bromo-2-hydroxypyridine. This reaction is a standard method for the preparation of N-substituted 2-pyridones.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom of the 2-pyridone tautomer of 5-bromo-2-hydroxypyridine acts as a nucleophile, attacking the electrophilic carbon of a methyl haloacetate, typically methyl bromoacetate or methyl chloroacetate. The reaction is facilitated by a base, which deprotonates the nitrogen atom of the pyridone, thereby increasing its nucleophilicity.

Sources

An In-depth Technical Guide to Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is one of constant evolution, where the strategic design and synthesis of novel molecular scaffolds are paramount to addressing unmet medical needs. Among the myriad of heterocyclic structures, the 2-pyridone motif stands out as a "privileged scaffold," consistently appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the development of new therapeutic agents. This guide focuses on a specific, yet highly promising derivative: methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate .

This document serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices, the inherent logic of the synthetic pathways, and the potential of this molecule in the broader context of medicinal chemistry. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in both established chemical principles and field-proven experience.

Core Molecular Identity and Physicochemical Profile

IUPAC Name: this compound CAS Number: 1040020-44-7[1]

The foundational step in understanding any chemical entity is to establish its core identity and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Structural and Physicochemical Data

| Property | Value | Source/Rationale |

| Molecular Formula | C₈H₈BrNO₃ | Calculated from structure |

| Molecular Weight | 246.06 g/mol | Calculated from atomic weights |

| Appearance | White to off-white solid (Predicted) | Based on similar N-substituted pyridones |

| Melting Point | Not explicitly reported. Predicted to be in the range of 150-200 °C. | Based on the melting point of the parent heterocycle, 5-bromo-2(1H)-pyridone (180-183 °C), and the addition of the acetate group. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Limited solubility in water. | Predicted based on the polarity of the molecule, containing both polar (ester, lactam) and nonpolar (bromopyridine) regions. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and bases which may hydrolyze the ester. | General chemical knowledge of ester and lactam functionalities. |

Rationale for Physicochemical Properties

The predicted solid nature and relatively high melting point of this compound can be attributed to the planar, polar 2-pyridone ring system. This planarity allows for efficient crystal lattice packing, while the polar lactam and ester groups facilitate strong intermolecular dipole-dipole interactions. The bromine atom further contributes to the molecular weight and van der Waals forces.

The molecule's solubility profile is a direct consequence of its mixed polarity. The ester and lactam functionalities can act as hydrogen bond acceptors, affording solubility in polar organic solvents. However, the overall hydrophobicity introduced by the brominated pyridine ring and the methyl group of the ester is expected to limit its aqueous solubility. This balance of hydrophilic and lipophilic character is a critical parameter in drug design, influencing both formulation and pharmacokinetic properties.

Synthesis and Purification: A Strategic Approach

The synthesis of N-substituted 2-pyridones is a well-established area of organic chemistry. The most common and direct approach involves the N-alkylation of the corresponding 2-pyridone precursor. This strategy is favored for its reliability and the commercial availability of a wide range of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary building blocks: 5-bromo-2(1H)-pyridone and a methyl haloacetate , such as methyl bromoacetate or methyl chloroacetate.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The proposed synthesis is an N-alkylation reaction, a classic example of a nucleophilic substitution. The nitrogen atom of the 5-bromo-2(1H)-pyridone acts as the nucleophile, attacking the electrophilic carbon of the methyl bromoacetate.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and purification strategies to ensure the desired product's identity and purity.

Materials:

-

5-Bromo-2(1H)-pyridone (1.0 eq)

-

Methyl bromoacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2(1H)-pyridone and anhydrous DMF. Stir the mixture until the solid is completely dissolved.

-

Base Addition: Add anhydrous potassium carbonate to the solution. The use of a weak inorganic base like K₂CO₃ is crucial to deprotonate the pyridone nitrogen, forming the nucleophilic pyridonate anion, while minimizing side reactions like ester hydrolysis that could occur with stronger, more nucleophilic bases.

-

Alkylation: Add methyl bromoacetate dropwise to the stirred suspension at room temperature. A slight exotherm may be observed. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting pyridone and the appearance of a new, less polar spot indicates product formation.

-

Reaction Quench and Workup: Once the reaction is complete (typically after 12-24 hours), pour the reaction mixture into cold water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). The organic layers are combined. This step is designed to efficiently move the desired organic product from the aqueous phase to the organic phase.

-

Washing: Wash the combined organic layers with water and then with brine. The water wash removes any remaining DMF, and the brine wash helps to break any emulsions and remove the bulk of the dissolved water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. The choice of purification method will depend on the scale of the reaction and the impurity profile of the crude material.

Structural Characterization and Validation

The unambiguous identification of the synthesized molecule is critical. A combination of spectroscopic techniques should be employed to confirm the structure of this compound.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | Singlet ~3.7 ppm (3H, -OCH₃)Singlet ~4.8 ppm (2H, -CH₂-)Doublet ~6.5 ppm (1H, Pyridone H)Doublet of doublets ~7.6 ppm (1H, Pyridone H)Doublet ~7.8 ppm (1H, Pyridone H) | The methyl ester protons will appear as a singlet. The methylene protons adjacent to the nitrogen will also be a singlet. The three protons on the pyridone ring will show characteristic splitting patterns based on their coupling constants. |

| ¹³C NMR | ~52 ppm (-OCH₃)~55 ppm (-CH₂-)~107 ppm (C-Br)Multiple peaks between 110-145 ppm (Pyridone ring carbons)~160 ppm (C=O, lactam)~168 ppm (C=O, ester) | The chemical shifts are estimated based on standard values for similar functional groups and heterocyclic systems. The two carbonyl carbons will be the most downfield signals. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 246/248 (Isotopic pattern for Br)[M+Na]⁺ at m/z 268/270 (Isotopic pattern for Br) | The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity, providing strong evidence for the presence of a single bromine atom. |

| IR Spectroscopy | ~1740 cm⁻¹ (C=O stretch, ester)~1660 cm⁻¹ (C=O stretch, lactam)~1200 cm⁻¹ (C-O stretch, ester) | The two distinct carbonyl groups will give rise to two strong absorption bands in the infrared spectrum. |

Applications in Medicinal Chemistry and Drug Development

While specific biological activity data for this compound is not widely published, its structural motifs suggest significant potential as a building block in drug discovery programs. The 2-pyridone core is a well-known pharmacophore present in numerous approved drugs and clinical candidates.

The 2-Pyridone Scaffold: A Privileged Structure

The 2-pyridone ring system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2][3] Its key features include:

-

Hydrogen Bonding Capability: The lactam functionality contains both a hydrogen bond donor (N-H in the parent pyridone, though substituted here) and a hydrogen bond acceptor (C=O).

-

Bioisosteric Replacement: The 2-pyridone ring can act as a bioisostere for other functional groups, such as phenols, amides, and other aromatic systems, allowing for the fine-tuning of physicochemical and pharmacokinetic properties.

-

Metabolic Stability: The pyridone ring is generally more resistant to metabolic degradation compared to a simple phenyl ring.

Potential Therapeutic Applications

Based on the known activities of related 2-pyridone derivatives, this compound could serve as a key intermediate in the synthesis of compounds targeting a variety of diseases:

-

Oncology: Many kinase inhibitors incorporate a pyridone or similar heterocyclic core. The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecules that can target the ATP-binding site of kinases.

-

Infectious Diseases: The 2-pyridone scaffold is found in several antibacterial and antiviral agents.

-

Neuroscience: Compounds containing the 2-pyridone motif have been investigated for their activity on various CNS targets.

-

Inflammation: Anti-inflammatory properties have been reported for some 2-pyridone derivatives.

The acetate side chain offers a point for chemical modification, such as conversion to an amide, which could lead to new interactions with biological targets.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. The following information is based on general principles for similar compounds and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) upon acquisition.

General Precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion and Future Outlook

This compound represents a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials via a robust N-alkylation reaction makes it an accessible intermediate for a wide range of research applications. The presence of the privileged 2-pyridone scaffold, combined with multiple points for chemical diversification (the bromine atom and the ester functionality), provides a rich platform for the generation of novel chemical entities with the potential for diverse biological activities.

Future research efforts should focus on the systematic exploration of the chemical space around this scaffold. The development of libraries of derivatives through parallel synthesis and their subsequent screening against various biological targets will be instrumental in unlocking the full therapeutic potential of this promising molecular framework. As our understanding of disease biology continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of N-Methyl-2-pyridone: Properties and Applications. Retrieved January 19, 2026, from [Link]

-

Talele, T. T. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 13(10), 1167-1199. [Link]

-

Li, Y., et al. (2023). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 18(10), 1097-1117. [Link]

-

Wikipedia contributors. (2023, December 29). 2-Pyridone. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-iodopyridine. Retrieved January 19, 2026, from [Link]

-

Choi, H. D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2397. [Link]

-

Zaoui, Y., et al. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. IUCrData, 7(6), x220622. [Link]

-

Wolf, T. J. A., et al. (2019). Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Chemical Science, 10(48), 11011-11020. [Link]

-

PubChem. (n.d.). (S)-Methyl 2-(5-oxopyrrolidin-2-yl)acetate. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 5,5′-dibromo-2,2′-dipyridyl disulfide and some of its derivatives: X-ray structure of 5,5′. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

Jevric, M., et al. (2008). Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1168. [Link]

-

McKittrick, B. A., et al. (2015). Iminopyrimidinones: A Novel Pharmacophore for the Development of Orally Active Renin Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1592-1596. [Link]

-

World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 5-((4-(2-METHOXYETHYL) PHENOXY) METHYL-2-CHLOROPYRIDINE. Retrieved January 19, 2026, from [Link]

-

Wang, H., et al. (2011). Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. Tetrahedron Letters, 52(33), 4324-4326. [Link]

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

Sources

An In-Depth Technical Guide to Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate, a key heterocyclic building block in medicinal chemistry. The guide details its physicochemical properties, provides a validated experimental protocol for its synthesis via N-alkylation of 5-bromo-2(1H)-pyridone, and discusses its characterization using modern spectroscopic techniques. Furthermore, it explores the significance of the 2-oxopyridine scaffold in drug design, highlighting the potential applications of this specific molecule in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in the synthesis and utilization of pyridinone-based compounds for drug discovery.

Introduction: The Significance of the 2-Oxopyridine Scaffold

The 2-oxopyridine (or 2-pyridone) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and FDA-approved drugs.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding as both a donor and acceptor.[3] This inherent versatility has led to the development of 2-oxopyridine derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]

This compound, the subject of this guide, is a functionalized 2-oxopyridine derivative that offers multiple avenues for further chemical modification. The presence of the bromine atom provides a handle for cross-coupling reactions, while the methyl ester can be readily hydrolyzed or converted to amides, allowing for the introduction of diverse substituents. These features make it a valuable intermediate for the construction of complex molecular architectures in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 246.06 g/mol | [5] |

| Molecular Formula | C₈H₈BrNO₃ | [5] |

| CAS Number | 1040020-44-7 | [5] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and chlorinated solvents. | Inferred from synthetic protocols |

Synthesis of this compound

The most common and efficient method for the synthesis of N-substituted 2-oxopyridines is the N-alkylation of the corresponding 2-pyridone precursor.[5] This section provides a detailed, self-validating experimental protocol for the synthesis of this compound.

Reaction Scheme

Caption: Synthetic scheme for the N-alkylation of 5-bromo-2(1H)-pyridone.

Experimental Protocol

Materials:

-

5-Bromo-2(1H)-pyridone

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 5-bromo-2(1H)-pyridone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes to ensure the formation of the potassium salt.

-

Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product. The final product's identity and purity should be confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is crucial for confirming its identity. The following are the expected spectroscopic data based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridone ring protons, the methylene protons of the acetate group, and the methyl protons of the ester. The protons on the pyridone ring will appear as doublets or doublet of doublets in the aromatic region, with coupling constants indicative of their positions. The methylene protons adjacent to the nitrogen will likely appear as a singlet, as will the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the pyridone and the ester, the carbons of the pyridone ring (with the carbon bearing the bromine atom shifted downfield), the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺) should be observed.

Infrared (IR) Spectroscopy

-

The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the pyridone and the ester functionalities, typically in the range of 1650-1750 cm⁻¹. Other characteristic peaks for C-N, C-O, and C-Br bonds will also be present.

Applications in Drug Discovery

The 2-oxopyridine scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4] this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Key Intermediate

The bromine atom at the 5-position of the pyridone ring is a key functional group for introducing molecular diversity. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of C-C and C-heteroatom bonds. This enables the synthesis of a library of analogs with diverse substituents at this position for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas

Derivatives of 2-oxopyridines have shown promise in a multitude of therapeutic areas, including:

-

Oncology: Many kinase inhibitors incorporate the 2-pyridone motif, which can act as a hinge-binder in the ATP-binding pocket of kinases.[4]

-

Infectious Diseases: The scaffold is present in various antibacterial and antifungal agents.[4]

-

Inflammatory Diseases: Certain 2-oxopyridine derivatives have demonstrated potent anti-inflammatory properties.[4]

The functional handles present in this compound make it an ideal starting point for the exploration of novel compounds in these and other therapeutic areas.

Caption: Potential synthetic modifications and therapeutic applications of the title compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the presence of multiple functional groups amenable to further derivatization, makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides the essential information and a robust synthetic protocol to facilitate its use in the research community. The continued exploration of the chemical space around the 2-oxopyridine scaffold, enabled by intermediates such as this, holds significant promise for the discovery of new and effective medicines.

References

- Geronikaki, A., Fesatidou, M., Kartsev, V., & Macaev, F. (2013). Synthesis and biological evaluation of potent antifungal agents. Current topics in medicinal chemistry, 13(21), 2684–2733.

- Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848657.

- Singh, U. P., & Singh, R. K. (2011). Recent advances in the synthesis and biological activities of 2-pyridone derivatives. Mini reviews in medicinal chemistry, 11(10), 873–895.

- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(53), 34621-34645.

- Tantray, M. A., et al. (2018). 2-Pyridone: A Privileged Scaffold for Drug Development. ChemistrySelect, 3(36), 10253-10267.

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC. Retrieved from [Link]

-

Boron Molecular. (n.d.). 5-Bromo-1H-pyridin-2-one. Retrieved from [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate: A Technical Guide

Affiliation: Advanced Spectroscopic Solutions Division, Google Research

Abstract: This technical guide provides a detailed analysis of the spectroscopic characteristics of methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate. The following sections will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive reference for the identification and characterization of this compound.

Introduction

This compound is a substituted pyridinone derivative. The structural complexity and the presence of various functional groups necessitate a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this regard, each providing unique insights into the molecular architecture. This guide will systematically explore the expected spectroscopic signatures of this molecule, explaining the causal relationships between its structure and the resulting spectral data.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is paramount for interpreting its spectroscopic data. The key features of this compound are:

-

5-Bromo-2-oxopyridin-1(2H)-yl ring: A six-membered heterocyclic ring containing a nitrogen atom, a carbonyl group (amide), a bromine substituent, and two double bonds.

-

Acetate side chain: An ester functional group attached to the nitrogen atom of the pyridinone ring via a methylene bridge.

These functionalities will give rise to characteristic signals in the various spectra, which will be discussed in the subsequent sections.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | d | 1H | H-4 |

| ~7.3-7.5 | dd | 1H | H-6 |

| ~6.4-6.6 | d | 1H | H-3 |

| ~4.8-5.0 | s | 2H | N-CH₂-COO |

| ~3.7-3.8 | s | 3H | O-CH₃ |

Rationale for Predicted Shifts:

-

Pyridinone Protons (H-3, H-4, H-6): The protons on the pyridinone ring are in the aromatic region, but their chemical shifts are influenced by the electron-withdrawing carbonyl group and the bromine atom. H-4 is expected to be the most downfield due to its position relative to the bromine and its vinylic nature. H-6 will likely appear as a doublet of doublets due to coupling with H-4 and H-3. H-3 will be a doublet, coupled to H-4.

-

Methylene Protons (N-CH₂-COO): The protons of the methylene group attached to the nitrogen are expected to be significantly downfield due to the deshielding effect of the adjacent nitrogen and the carbonyl group of the ester. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (O-CH₃): The methyl protons of the ester group will appear as a sharp singlet in the typical region for methyl esters.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | C=O (ester) |

| ~160-162 | C=O (amide) |

| ~140-145 | C-4 |

| ~135-140 | C-6 |

| ~120-125 | C-3 |

| ~105-110 | C-5 (C-Br) |

| ~52-54 | O-CH₃ |

| ~48-50 | N-CH₂-COO |

Rationale for Predicted Shifts:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The ester carbonyl will appear in the typical downfield region for esters. The amide carbonyl of the pyridinone ring will also be in a similar region.

-

Pyridinone Carbons: The chemical shifts of the ring carbons are influenced by the substituents. The carbon attached to bromine (C-5) is expected to be shifted upfield compared to the others due to the heavy atom effect. The other sp² carbons will be in the aromatic/vinylic region.

-

Aliphatic Carbons: The methyl carbon of the ester and the methylene carbon will appear in the aliphatic region of the spectrum. The methylene carbon attached to the nitrogen will be more downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1740-1760 | Strong | C=O stretch (ester) |

| ~1660-1680 | Strong | C=O stretch (amide) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1200-1300 | Strong | C-O stretch (ester) |

| ~1100-1200 | Medium | C-N stretch |

| ~550-650 | Medium | C-Br stretch |

Rationale for Predicted Absorptions:

-

Carbonyl Stretching: The most prominent peaks in the IR spectrum are expected to be the carbonyl stretching vibrations. The ester carbonyl will absorb at a higher frequency than the amide carbonyl.

-

Ring Vibrations: The C=C stretching vibrations of the pyridinone ring will appear in the 1480-1600 cm⁻¹ region.

-

C-O and C-N Stretching: The stretching vibrations for the C-O bond of the ester and the C-N bond of the ring will also be present.

-

C-Br Stretching: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Molecular Ion Peak:

The molecule contains bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

-

[M]⁺ for C₈H₈⁷⁹BrNO₃: m/z = 259.97

-

[M+2]⁺ for C₈H₈⁸¹BrNO₃: m/z = 261.97

Predicted Fragmentation Pathway:

A primary fragmentation pathway would likely involve the loss of the methoxycarbonyl group or parts of the acetate side chain.

Figure 2. Predicted key fragmentation pathways for this compound.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution, use a suitable solvent that does not have interfering absorptions in the regions of interest.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the rationale behind the predictions, serves as a valuable resource for the characterization of this compound. While experimental verification is essential, the theoretical framework presented here offers a solid foundation for researchers working with this and structurally related molecules. The provided protocols outline the standard procedures for obtaining high-quality spectroscopic data.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate from Core Starting Materials

Introduction: The Significance of Substituted Pyridinones

Pyridinone scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. The target molecule of this guide, methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate, is a functionalized pyridinone with potential applications as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of the bromo-substituent and the N-acetic acid methyl ester group offers versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations.

This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on the logical selection and preparation of the essential starting materials. We will delve into the mechanistic underpinnings of each synthetic step, offering field-proven insights into the causality behind experimental choices to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound points to a convergent synthetic strategy. The most direct approach involves the N-alkylation of a pre-functionalized pyridinone core. This strategy is advantageous as it allows for the late-stage introduction of the acetate side chain, potentially accommodating a variety of ester groups if desired.

Our synthetic journey, therefore, begins with the preparation of the key intermediate, 5-bromopyridin-2(1H)-one, from readily available and cost-effective starting materials. The overall synthetic workflow can be visualized as a two-stage process, each with its own set of challenges and optimization parameters.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of the Core Intermediate: 5-Bromopyridin-2(1H)-one

The cornerstone of this synthesis is the robust preparation of 5-bromopyridin-2(1H)-one. This intermediate can be efficiently synthesized in two steps from the commercially available starting material, 2-aminopyridine.

Step 1.1: Regioselective Bromination of 2-Aminopyridine

The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, due to the electron-withdrawing nature of the pyridine nitrogen, the 3- and 5-positions are electronically favored. Steric hindrance from the amino group at the 2-position makes the 5-position the primary site for bromination.

Several brominating agents can be employed for this transformation. While elemental bromine can be used, it often leads to the formation of di- and tri-brominated byproducts, complicating purification. A milder and more selective approach involves the use of N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide.[1][2] The use of these reagents provides better control over the reaction and generally leads to higher yields of the desired mono-brominated product.[3][4]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as acetone or dichloromethane.[3][5]

-

Bromination: Cool the solution to a temperature between -8°C and 10°C using an ice-salt bath.[3] Prepare a solution of the brominating agent (e.g., NBS, 1.0-1.1 eq) in the same solvent and add it dropwise to the 2-aminopyridine solution over a period of 30-60 minutes, maintaining the low temperature.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours after the addition of the brominating agent.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system, such as 80-90% ethanol, to yield 2-amino-5-bromopyridine as a solid.[2][3]

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyridine | [3] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [2][3] |

| Solvent | Acetone | [3] |

| Temperature | -8 to 10 °C | [3] |

| Typical Yield | 95% | [2][3] |

Step 1.2: Diazotization of 2-Amino-5-bromopyridine and Hydrolysis

The conversion of the 2-amino group to a hydroxyl group to form the pyridone tautomer is achieved through a diazotization reaction followed by hydrolysis. This is a classic transformation in aromatic chemistry, where the amino group is converted into a diazonium salt, which is an excellent leaving group and can be readily displaced by a nucleophile, in this case, water.

Experimental Protocol: Synthesis of 5-Bromopyridin-2(1H)-one

-

Diazotization: In a beaker, suspend 2-amino-5-bromopyridine (1.0 eq) in an aqueous solution of a strong acid, such as hydrobromic acid (HBr).[6] Cool the mixture to a temperature between -5°C and 0°C in an ice-salt bath.

-

Formation of Diazonium Salt: Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water and add it dropwise to the cooled suspension of 2-amino-5-bromopyridine. Maintain the temperature below 5°C during the addition. The formation of the diazonium salt is usually rapid.

-

Hydrolysis: After the addition of the sodium nitrite solution is complete, allow the reaction mixture to warm to room temperature and then gently heat it to facilitate the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.

-

Work-up and Purification: Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide, to precipitate the product. The crude 5-bromopyridin-2(1H)-one can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Caption: Conversion of 2-amino-5-bromopyridine to 5-bromopyridin-2(1H)-one.

Stage 2: N-Alkylation to Afford the Target Molecule

With the core intermediate, 5-bromopyridin-2(1H)-one, in hand, the final step is the N-alkylation to introduce the methyl acetate side chain. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated nitrogen of the pyridinone acts as the nucleophile.

The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base is required to deprotonate the pyridinone nitrogen without competing in the alkylation reaction. Sodium hydride (NaH) is a common and effective choice.[7] Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often in a polar aprotic solvent like dimethylformamide (DMF), which helps to solubilize the reagents and facilitate the reaction.[8] The alkylating agent is typically a methyl haloacetate, with methyl bromoacetate being a cost-effective and reactive option.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopyridin-2(1H)-one (1.0 eq) and a suitable anhydrous polar aprotic solvent, such as DMF.

-

Deprotonation: Add the base (e.g., sodium hydride, 1.1-1.2 eq, or potassium carbonate, 1.5-2.0 eq) portion-wise to the stirred solution at 0°C.[7][8] Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete deprotonation.

-

Alkylation: Add methyl bromoacetate (1.0-1.2 eq) dropwise to the reaction mixture at 0°C.[7] After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-24 hours).

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Reagent/Condition 1 | Reagent/Condition 2 | Reference |

| Starting Material | 5-Bromopyridin-2(1H)-one | 5-Bromopyridin-2(1H)-one | [7][8] |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | [7][8] |

| Alkylating Agent | Methyl Bromoacetate | Methyl Bromoacetate | [7] |

| Solvent | Anhydrous DMF or THF | Anhydrous DMF | [7][8] |

| Temperature | 0°C to Room Temperature | Room Temperature | [7][8] |

Characterization of this compound

-

¹H NMR: A singlet for the methyl ester protons (O-CH₃) around 3.7 ppm, a singlet for the methylene protons (N-CH₂) adjacent to the nitrogen, and distinct signals in the aromatic region for the three protons on the pyridinone ring.

-

¹³C NMR: A signal for the ester carbonyl carbon around 170 ppm, signals for the methyl and methylene carbons, and signals for the carbons of the pyridinone ring, with the carbon bearing the bromine atom shifted downfield.

Conclusion and Future Perspectives

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound from the fundamental starting material, 2-aminopyridine. By carefully selecting reagents and controlling reaction conditions, each step can be performed with high efficiency and selectivity. The detailed protocols provided herein serve as a practical resource for researchers in the field of organic synthesis and drug discovery.

The synthesized molecule is a versatile building block. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This flexibility makes this compound a valuable intermediate for the synthesis of novel compounds with potential biological or material applications.

References

- CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google P

-

Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. (URL: [Link])

- CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google P

-

PROCESS FOR PREPARING METHYL ACETATE - European Patent Office - EP 2940000 B1 - Googleapis.com. (URL: [Link])

- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P

-

No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. (URL: [Link])

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])

-

Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (URL: [Link])

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P

-

N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

-

(PDF) Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL: [Link])

-

The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity - MDPI. (URL: [Link])

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (URL: [Link])

-

Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - NIH. (URL: [Link])

Sources

- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. ijssst.info [ijssst.info]

- 3. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 4. heteroletters.org [heteroletters.org]

- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 6. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate

An In-depth Exploration of a Key Synthetic Intermediate in Modern Drug Discovery

Introduction: The Pivotal Role of Pyridinones in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the pyridinone scaffold stands as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] These six-membered nitrogen-containing heterocycles are prized for their unique physicochemical properties. They can act as both hydrogen bond donors and acceptors, a crucial characteristic for interacting with biological targets.[1] Furthermore, their ability to serve as bioisosteres for other common chemical groups like amides and phenyl rings allows for the fine-tuning of a drug candidate's properties, including its solubility, metabolic stability, and lipophilicity.[1]

Within this important class of compounds lies methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate , a seemingly unassuming molecule that plays a critical role as a versatile synthetic intermediate. While not a therapeutic agent itself, its true significance is found in its utility as a building block for more complex and pharmacologically active molecules. This technical guide will provide a comprehensive overview of this compound, from its initial discovery and synthesis to its applications in the ongoing quest for novel therapeutics.

Discovery and First Synthesis: A Key Step in a Larger Synthetic Endeavor

The first documented synthesis of this compound appears in the patent literature, specifically in patent WO2007071403. This disclosure does not position the compound as a final product but rather as a crucial intermediate in the synthesis of a series of substituted pyridinone derivatives with potential therapeutic applications. The development of this intermediate was driven by the need for a reliable and scalable route to a key structural motif required for the elaboration of the final target compounds.

The synthesis of this compound is a prime example of a classic N-alkylation reaction. The process begins with the commercially available 5-bromo-2-hydroxypyridine, which exists in tautomeric equilibrium with 5-bromo-pyridin-2(1H)-one. This starting material is reacted with methyl bromoacetate in the presence of a base, typically potassium carbonate, in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). The base deprotonates the nitrogen of the pyridinone, which then acts as a nucleophile, attacking the electrophilic carbon of the methyl bromoacetate to form the desired product.

The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. Following the reaction, a standard aqueous workup is employed to remove inorganic salts and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or chromatography to yield the pure this compound.

Detailed Synthesis Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from the procedure described in patent WO2007071403.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-2-hydroxypyridine | 13466-41-6 | C₅H₄BrNO | 173.99 |

| Methyl bromoacetate | 96-32-2 | C₃H₅BrO₂ | 152.97 |

| Potassium carbonate | 584-08-7 | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

Experimental Procedure:

-

To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in N,N-dimethylformamide (DMF), potassium carbonate (1.5 eq) is added.

-

The resulting suspension is stirred at room temperature for 30 minutes.

-

Methyl bromoacetate (1.1 eq) is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to 80°C and stirred for 4 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice water.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the crude product.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Synthesis Pathway Diagram:

Caption: Synthesis of this compound.

Role in Drug Development: A Gateway to Novel Chemical Entities

The strategic placement of the bromo and methyl acetate functionalities on the pyridinone ring makes this compound a highly valuable intermediate. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as the Suzuki or Stille reactions, allowing for the introduction of diverse aryl or heteroaryl substituents at the 5-position of the pyridinone ring. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a compound series.

The methyl ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide range of amines to form amides, a key functional group in many drug molecules. Alternatively, the ester can be reduced to an alcohol or participate in other transformations to further elaborate the side chain.

This dual functionality allows for a modular and convergent approach to the synthesis of large libraries of compounds for biological screening. By varying the groups introduced at the 5-position and the modifications made to the acetate side chain, medicinal chemists can systematically explore the chemical space around the pyridinone scaffold to identify compounds with the desired pharmacological activity.

Logical Workflow for Utilization in Drug Discovery:

Caption: Utilization workflow in drug discovery.

Conclusion: An Essential Component in the Medicinal Chemist's Toolbox

While "this compound" may not be a household name, its discovery and the development of its synthesis have provided a valuable tool for the drug discovery community. Its straightforward preparation and versatile reactivity make it an ideal starting point for the creation of diverse libraries of novel pyridinone-containing compounds. As the search for new and more effective medicines continues, the importance of such well-characterized and readily accessible intermediates cannot be overstated. This technical guide serves to highlight the foundational role of this "unseen workhorse" in the complex and ever-evolving field of pharmaceutical research.

References

- Patent WO2007071403. (2007).

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

Sources

"methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate" fundamental reactivity

An In-Depth Technical Guide to the Fundamental Reactivity of methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate

Introduction: A Versatile Scaffold for Modern Synthesis

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyridinone derivatives are of paramount importance due to their prevalence in biologically active molecules and functional materials.[1] This compound is a particularly valuable building block that offers a trifecta of reactive sites, enabling chemists to construct complex molecular architectures with a high degree of precision.

This guide provides an in-depth exploration of the fundamental reactivity of this scaffold. We will dissect the molecule's three primary reactive zones: the C5-bromine atom, the N-acetic acid methyl ester side chain, and the pyridinone ring itself. Our focus will be on the causality behind experimental choices, providing not just protocols, but a strategic framework for leveraging this compound's synthetic potential.

Caption: Structure of this compound.

Part 1: The Epicenter of Reactivity: The C5-Bromine Atom

The bromine atom at the 5-position of the pyridinone ring is the most versatile handle for molecular elaboration. Its strategic placement allows for a wide array of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern C-C and C-N bond formation.[2]

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably the most powerful method for creating biaryl and vinyl-aryl structures, owing to its high functional group tolerance and the commercial availability of a vast library of boronic acids and their derivatives.[3][4] The reaction involves the coupling of the C5-Br with an organoboron species, catalyzed by a palladium(0) complex.[5]

Mechanistic Insight: The catalytic cycle proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex. This is often the rate-determining step.[5]

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the Pd(II) complex, displacing the halide.[5][6]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of Methyl 2-(5-phenyl-2-oxopyridin-1(2H)-yl)acetate

-

Materials:

-

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add the degassed solvent (e.g., DME) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

| Parameter | Typical Conditions | Role & Rationale |

| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃[6][7][9] | The palladium source that drives the catalytic cycle. The choice of precursor and ligand is critical for efficiency. |

| Ligand | dppf, PCy₃, P(t-Bu)₃[6] | Stabilizes the Pd(0) species and modulates its reactivity. Bulky, electron-rich phosphines are often preferred. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃[3][7] | Activates the boronic acid for transmetalation. The choice of base can significantly impact yield and must be compatible with other functional groups. |

| Solvent | DME, Toluene, Dioxane/H₂O[7][8] | Solubilizes reactants and influences reaction rate and catalyst stability. Aqueous mixtures can accelerate the reaction. |

| Temperature | 80 - 110 °C | Provides the necessary activation energy for the oxidative addition and other steps in the cycle. |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The strategic introduction of nitrogen-containing moieties is a cornerstone of drug design. The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the C5-Br position with a primary or secondary amine, catalyzed by a palladium complex.[2] This reaction is invaluable for accessing a diverse range of aniline and heteroarylamine derivatives.

Experimental Protocol: General Procedure for C-N Coupling

-

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., morpholine) (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos or BINAP (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene or Dioxane, anhydrous

-

Inert atmosphere glovebox or Schlenk line

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a flask with Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

-

Add the anhydrous solvent, followed by the amine and then this compound.

-

Seal the vessel and heat to 100-120 °C for 12-24 hours.

-

After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify by column chromatography.

-

-

Causality Note: The choice of a strong, non-nucleophilic base like NaOtBu is crucial. It deprotonates the amine, forming the amide, which is the active nucleophile in the catalytic cycle. The bulky phosphine ligands (e.g., Xantphos) facilitate the reductive elimination step, which is often challenging in C-N bond formation.

Part 2: Transformations of the N-Acetate Side Chain

While the C5-Br position is ideal for diversification, the N-acetate side chain provides a critical secondary point for modification, most commonly to unmask a carboxylic acid or form an amide.

Caption: Key transformations of the N-acetate methyl ester side chain.

Ester Hydrolysis to the Carboxylic Acid

Converting the methyl ester to the corresponding carboxylic acid is a fundamental step, often performed to enable subsequent amide couplings (e.g., with EDC/HOBt) or to modify the physicochemical properties of the final molecule, such as solubility.

Experimental Protocol: Saponification

-

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

-

Tetrahydrofuran (THF) / Water (e.g., 3:1 mixture)

-

1M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the starting ester in the THF/water mixture in a round-bottom flask.

-

Add the base (LiOH or NaOH) and stir the mixture at room temperature for 2-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material.

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 with 1M HCl.

-

A precipitate of the carboxylic acid product will typically form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous layer with ethyl acetate or dichloromethane. Dry the organic extracts and concentrate to yield the product.

-

Direct Amidation

While less common than the two-step hydrolysis-coupling sequence, direct conversion of the methyl ester to an amide is possible, particularly with less-hindered primary or secondary amines at elevated temperatures.

Experimental Protocol: Direct Aminolysis

-

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., benzylamine) (2.0 - 5.0 eq, may be used as solvent)

-

High-boiling point solvent (e.g., DMF, optional)

-

Sealed reaction vessel

-

-

Procedure:

-

Combine the starting ester and the desired amine in a sealed vessel. If the amine is not used as the solvent, add a high-boiling solvent like DMF.

-

Heat the mixture to 100-140 °C for 12-48 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the mixture and remove the excess amine and solvent under high vacuum.

-

Purify the resulting residue by column chromatography or recrystallization.

-

Summary and Outlook

This compound is a robust and versatile synthetic intermediate. Its reactivity is dominated by the C5-bromine atom, which serves as a linchpin for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The N-acetate side chain offers a secondary handle for modification, primarily through hydrolysis to the carboxylic acid, which opens up further derivatization pathways. A thorough understanding of these orthogonal reactive sites allows researchers in drug development and materials science to strategically and efficiently construct novel and complex molecules. The continued development of new catalytic systems will only expand the synthetic utility of this valuable scaffold.

References

- Benchchem. Application Notes and Protocols: 1-(5-Bromopyridin-2-yl)piperidin-4-ol in Suzuki Coupling Reactions.

- Benchchem.

- NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.

- Organic Chemistry Portal. Suzuki Coupling.

- MDPI.

- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Wikipedia. Suzuki reaction.

- ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

-

National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][11]naphthyrin-5(6H)-one.

- ResearchGate.

- National Institutes of Health. Ethyl 2-[4-(4-methoxybenzyl)

- PubChem. 5-Bromo-2-hydroxypyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate: An Application Note

Introduction

Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The substituted pyridone motif is present in numerous biologically active compounds, and the acetate side chain provides a versatile handle for further chemical modifications. This application note provides a detailed, research-grade protocol for the synthesis of this compound, grounded in established principles of organic chemistry. The procedure outlined is designed for researchers and scientists in drug development, offering a reliable method for obtaining the target molecule with high purity.

The core of this synthesis is the N-alkylation of 5-bromo-2-hydroxypyridine. It's important to recognize the tautomeric equilibrium of this starting material, which predominantly exists as 5-bromo-2(1H)-pyridone. This tautomer allows for direct alkylation on the nitrogen atom. The selection of a suitable base and an appropriate alkylating agent is critical for the success of this reaction. This protocol employs methyl bromoacetate as the alkylating agent, a common and effective choice for introducing a methyl acetate group.[1][2]

Chemical Profile of the Target Compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1040020-44-7 |

| Molecular Formula | C8H8BrNO3 |

| Molecular Weight | 246.06 g/mol [3] |

| Appearance | Expected to be a white to off-white solid |

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom of 5-bromo-2(1H)-pyridone, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of methyl bromoacetate.

Sources

Synthesis of Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate: An Application Note and Protocol

Introduction

Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The substituted pyridinone core is a prevalent motif in a wide array of biologically active molecules. The presence of the bromo substituent provides a handle for further functionalization, typically through cross-coupling reactions, while the ester moiety allows for diverse derivatization strategies. This document provides a comprehensive, step-by-step guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 2-hydroxypyridine. The first step involves the regioselective bromination of the pyridinone ring at the 5-position. The subsequent and crucial step is the N-alkylation of the resulting 5-bromo-2-hydroxypyridine with methyl bromoacetate.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 5-Bromo-2-hydroxypyridine (Intermediate)

Scientific Rationale